molecular formula C16H16N2O3S2 B2569074 3-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide CAS No. 896305-82-1

3-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide

Cat. No. B2569074
CAS RN: 896305-82-1
M. Wt: 348.44
InChI Key: YMQIOAXMHSOVPZ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is commonly known as BPTP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Progesterone Receptor Antagonism

Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists has been reported. These compounds, through their interaction with the progesterone receptor, have shown promise for clinical treatment of various diseases, including uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Antitumor Activity

A series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity. Notably, specific compounds within this series have demonstrated remarkable activity and selectivity toward certain cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

COX-2 Inhibition

Research into the synthesis and molecular docking of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has provided insights into its potential as a COX-2 inhibitor. Despite findings suggesting no significant inhibition potency, the structural approach contributes to the understanding of interactions within the active site of cyclooxygenase-2 enzyme (Al-Hourani et al., 2016).

Synthetic Applications

The utility of benzenesulfonamide as a Directed Metalation Group (DMG) has been explored for its potential in ortho metalation and heterocyclic synthesis. This research highlights the versatility of sulfonamides in facilitating various synthetic transformations, including the preparation of pharmacologically relevant compounds (Familoni, 2002).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-11-12(2)22-16(14(11)10-17)18-15(19)8-9-23(20,21)13-6-4-3-5-7-13/h3-7H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQIOAXMHSOVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide

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